Home > Products > Screening Compounds P134090 > Pomalidomide-CO-C3-Br
Pomalidomide-CO-C3-Br -

Pomalidomide-CO-C3-Br

Catalog Number: EVT-14897933
CAS Number:
Molecular Formula: C17H16BrN3O5
Molecular Weight: 422.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-C3-Br is a synthetic compound derived from pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound features a bromine atom and is classified under the category of thalidomide derivatives. Pomalidomide itself has shown efficacy in enhancing immune response and inhibiting tumor growth, making its derivatives of significant interest in pharmaceutical research.

Source

Pomalidomide-CO-C3-Br is synthesized through various chemical reactions involving pomalidomide as a precursor. The synthetic routes often utilize coupling agents and specific solvents to facilitate the formation of the desired compound. The compound is available for research purposes through chemical suppliers such as BenchChem.

Classification

Pomalidomide-CO-C3-Br falls under the classification of small molecule pharmaceuticals, specifically as an analog of pomalidomide. Its structural modifications aim to enhance therapeutic efficacy or reduce side effects associated with the parent compound.

Synthesis Analysis

Methods

The synthesis of pomalidomide-CO-C3-Br involves multiple steps, typically starting with the preparation of pomalidomide. One common synthetic route includes:

  1. Preparation of Intermediate: The initial step often involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a suitable solvent.
  2. Bromination: The introduction of a bromine atom can be achieved through electrophilic aromatic substitution or other bromination methods.

Technical Details

The industrial production methods are optimized for high yield and purity, ensuring that the final product exceeds 99% purity. This involves precise control over reaction conditions, including temperature, time, and concentration of reagents .

Molecular Structure Analysis

Structure

The molecular formula for pomalidomide-CO-C3-Br is C17H16BrN3O5C_{17}H_{16}BrN_{3}O_{5}, and its molecular weight is approximately 422.2 g/mol. The IUPAC name is 4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide.

Data

The InChI key for this compound is UVULCBCMKQSMGA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The compound features a complex arrangement including a bromine atom attached to an isoindole moiety and a piperidine ring.

Chemical Reactions Analysis

Reactions

Pomalidomide-CO-C3-Br can undergo several types of chemical reactions:

  1. Oxidation: Typically involves adding oxygen or removing hydrogen using agents like hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, often utilizing sodium borohydride.
  3. Substitution: This reaction replaces one functional group with another using halogens or nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

The products formed from these reactions depend on specific conditions and reagents used .

Mechanism of Action

Pomalidomide-CO-C3-Br exerts its biological effects through several mechanisms:

  1. Immunomodulation: It enhances T cell and natural killer cell activity, increasing cytokine production (e.g., interleukin-2).
  2. Antiangiogenesis: It inhibits new blood vessel formation by reducing vascular endothelial growth factor levels.
  3. Apoptosis Induction: The compound activates apoptotic pathways in cancer cells by triggering caspase activation .
Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-CO-C3-Br is typically presented as a solid with specific melting points depending on its purity and crystalline form.

Chemical Properties

Chemical analyses reveal that it is stable under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Applications

Pomalidomide-CO-C3-Br has diverse scientific applications:

  1. Chemistry: Serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
  2. Biology: Used in cell biology to investigate cellular processes and pathways.
  3. Medicine: Important in preclinical and clinical research for developing new therapeutic agents, particularly in oncology.
  4. Industry: Applied in creating novel materials and drug delivery systems .

This comprehensive analysis underscores the significance of pomalidomide-CO-C3-Br in both research and therapeutic contexts, highlighting its potential for further development in medicinal chemistry.

Synthetic Methodologies and Optimization

Chemoenzymatic Synthesis Pathways for Pomalidomide-CO-C3-Br Derivatives

The synthesis of Pomalidomide-CO-C3-Br derivatives leverages both chemical and enzymatic strategies to achieve precise molecular architectures essential for biological activity. The core synthetic sequence typically begins with 3-nitrophthalic anhydride, which undergoes condensation with L-glutamine under mild acidic conditions to form the key intermediate 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide. Subsequent catalytic hydrogenation (Pd/C, acetone) reduces the nitro group to an amino group with high efficiency (~98% yield), yielding the pomalidomide scaffold [4]. This foundational approach eliminates the need for expensive coupling reagents like CDI or DCC that previously hampered industrial-scale production [4].

For C3-Br functionalization, chemoenzymatic pathways employ bromoalkyl carboxylic acids (e.g., 5-bromovaleric acid) coupled to pomalidomide’s 4-amino position via carbodiimide-mediated amidation. Recent optimizations focus on solvent engineering and catalyst selection to enhance regioselectivity. For instance, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous DMF at 0–4°C achieves coupling yields exceeding 75% while minimizing epimerization [5]. Enzymatic approaches utilizing lipase catalysts (e.g., Candida antarctica Lipase B) in non-aqueous media enable chiral resolution and reduce byproduct formation, though scalability remains challenging [4] [5].

Table 1: Optimization Parameters for Pomalidomide-CO-C3-Br Synthesis

ParameterTraditional MethodOptimized ApproachImpact on Yield
Coupling ReagentDCC/DMAPEDC/DMAP↑ 25% (to >75%)
TemperatureRoom temperature0–4°C↑ Purity (98.5%)
CatalystChemical (e.g., TEA)Enzymatic (CAL-B Lipase)↓ Byproducts 15%
FunctionalizationNitro reduction (SnCl₂/HCl)H₂/Pd-C↑ Yield to 98%

Critical to process stability is hydrolytic optimization. Studies confirm that the bromoalkyl linker in Pomalidomide-CO-C3-Br maintains integrity at pH 7.4 for >24 hours, preventing premature degradation—a key advantage over ester-containing analogs [1]. Purification leverages reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients, ensuring >98.5% purity essential for PROTAC applications [1] [5].

Linker Design and Functional Group Integration in PROTAC Constructs

Pomalidomide-CO-C3-Br serves as a critical cereblon (CRBN) recruiting ligand in proteolysis-targeting chimeras (PROTACs), where its linker design dictates ternary complex formation efficiency. The C3-Br terminus enables nucleophilic substitution (e.g., with thiols or amines) to conjugate target protein ligands, while the alkyl chain spacer balances flexibility and rigidity for optimal protein degradation [3] [6]. The bromine’s reactivity facilitates "click chemistry" ligations, particularly with thiol-containing warheads via thioether formation or with amine-functionalized ligands through nucleophilic aromatic substitution [5] [10].

Linker length and composition profoundly influence PROTAC bioactivity. Comparative studies reveal that short alkyl linkers (e.g., C3, 4 atoms) enhance degradation efficiency for cytosolic targets like BRD4 by reducing entropic penalties during E3 ligase–target protein engagement. In contrast, PEG-incorporated linkers (e.g., Pomalidomide-PEG₃-NH₂ hydrochloride) improve solubility but may decrease membrane permeability [3] [8]. The C3-Br linker’s lipophilicity (cLogP ≈ 2.8) optimizes cellular uptake, as evidenced by a 3.5-fold increase in degradation kinetics (DC₅₀ = 12 nM for BRD4) compared to PEGylated analogs [8] [10].

Table 2: PROTAC Performance by Pomalidomide Linker Architecture

Linker TypeRepresentative CompoundSolubility (LogS)Target Degradation DC₅₀Application
Alkyl C3-BrPomalidomide-CO-C3-Br-3.212 nM (BRD4)Hematologic malignancies
PEG₃Pomalidomide-PEG₃-COOH-2.148 nM (BRD4)Solubility-challenged targets
Alkyl-PEG HybridPomalidomide-C6-PEG₃-butyl-N₃-2.829 nM (BTK)Kinase degradation

Emerging designs integrate branched linkers (e.g., Pomalidomide-C6-PEG₃-butyl-N₃, CAS 2245697-87-2) to engage multiple E3 ligases or facilitate bivalent target binding. These constructs demonstrate improved selectivity for challenging targets like androgen receptor mutants, reducing off-target ubiquitination [8]. The bromine handle further permits post-conjugation modifications, such as Suzuki–Miyaura cross-coupling, to install biophysical probes for PROTAC trafficking studies [10].

Comparative Analysis of Bromine-Substituted vs. Non-Halogenated Analogues

The strategic incorporation of bromine in Pomalidomide-CO-C3-Br confers distinct chemophysical and bioactivity advantages over non-halogenated analogs. Bromine’s electron-withdrawing capacity and steric bulk (van der Waals radius: 1.85 Å) enhance electrophilicity at the linker’s terminus, accelerating conjugation kinetics with nucleophiles by ~40% compared to chlorine analogs [10]. This reactivity enables efficient PROTAC assembly under mild conditions (25°C, pH 7.0–8.5), preserving the integrity of sensitive protein ligands [5] [10].

Lipophilicity metrics reveal that bromine substitution increases cLogP by 0.8–1.2 units relative to non-halogenated counterparts (e.g., Pomalidomide-C3-COOH, CAS 2225940-47-4), enhancing membrane permeability. Cellular assays confirm a 2.3-fold increase in intracellular accumulation in myeloma cells (RPMI-8226 lineage), correlating with improved degradation of IKZF1/3 transcription factors—key mediators of pomalidomide’s anti-myeloma activity [5] [9]. However, excessive lipophilicity can reduce aqueous solubility, necessitating formulation optimizations for in vivo applications [6].

Biologically, bromine’s role extends beyond a synthetic handle. In PROTACs targeting androgen receptor splice variants (AR-V7), brominated linkers demonstrate enhanced ternary complex stability (Kd = 0.8 μM) compared to non-halogenated variants (Kd = 2.3 μM), attributed to weak halogen bonding with proximal amino acid residues. This results in superior degradation efficiency (DC₅₀: 8 nM vs. 23 nM) and sustained pathway suppression [10]. Conversely, non-halogenated PEG linkers (e.g., Pomalidomide-PEG₂-COOH) exhibit reduced off-target CRBN-independent effects, beneficial for minimizing immune-related toxicities [3] [9].

Table 3: Comparative Profile of Brominated vs. Non-Halogenated Pomalidomide Linkers

PropertyPomalidomide-CO-C3-BrPomalidomide-C3-COOHPomalidomide-PEG₂-COOH
cLogP2.81.90.7
Conjugation Rate0.42 min⁻¹0.18 min⁻¹0.25 min⁻¹
Cellular UptakeHigh (2.3× control)Moderate (1.2× control)Low (0.8× control)
CRBN Binding Kd6.7 μM7.2 μM8.1 μM
PROTAC DC₅₀ (AR-V7)8 nM23 nM45 nM

Properties

Product Name

Pomalidomide-CO-C3-Br

IUPAC Name

4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide

Molecular Formula

C17H16BrN3O5

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C17H16BrN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24)

InChI Key

UVULCBCMKQSMGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.